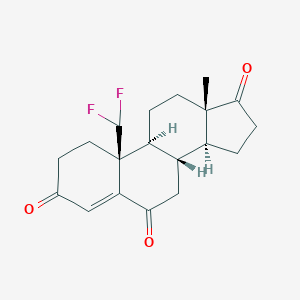
19,19-Difluoroandrost-4-ene-3,6,17-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19,19-Difluoroandrost-4-ene-3,6,17-trione, also known as ATD, is a synthetic steroid that has been extensively studied for its potential applications in scientific research. This compound is a potent aromatase inhibitor, which means that it can prevent the conversion of testosterone into estrogen. This property makes ATD a valuable tool for investigating the role of estrogen in various physiological processes.
Mécanisme D'action
19,19-Difluoroandrost-4-ene-3,6,17-trione works by inhibiting the activity of the enzyme aromatase, which is responsible for converting testosterone into estrogen. By blocking this conversion, 19,19-Difluoroandrost-4-ene-3,6,17-trione reduces the levels of estrogen in the body, which can have a range of physiological effects.
Effets Biochimiques Et Physiologiques
19,19-Difluoroandrost-4-ene-3,6,17-trione has been shown to have a range of biochemical and physiological effects. For example, it has been shown to increase testosterone levels in men, which can have a range of beneficial effects on muscle mass, bone density, and cognitive function. 19,19-Difluoroandrost-4-ene-3,6,17-trione has also been shown to reduce the risk of estrogen-dependent cancers, such as breast cancer, by reducing the levels of estrogen in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 19,19-Difluoroandrost-4-ene-3,6,17-trione is its potent aromatase inhibitory activity, which makes it a valuable tool for investigating the role of estrogen in various physiological processes. However, one limitation of 19,19-Difluoroandrost-4-ene-3,6,17-trione is its relatively short half-life, which means that it may need to be administered multiple times in order to maintain its effects.
Orientations Futures
There are a number of potential future directions for research on 19,19-Difluoroandrost-4-ene-3,6,17-trione. For example, it could be used to investigate the role of estrogen in the development of neurodegenerative diseases, such as Alzheimer's disease. 19,19-Difluoroandrost-4-ene-3,6,17-trione could also be used to investigate the effects of estrogen on immune function, which could have implications for the treatment of autoimmune diseases. Finally, 19,19-Difluoroandrost-4-ene-3,6,17-trione could be used to develop new treatments for estrogen-dependent cancers, such as breast cancer.
Méthodes De Synthèse
19,19-Difluoroandrost-4-ene-3,6,17-trione can be synthesized through a multistep process starting from androstenedione, a naturally occurring steroid hormone. The first step involves the conversion of androstenedione into 19-hydroxyandrostenedione, which is then treated with fluorine gas to produce 19-fluoroandrostenedione. Finally, the addition of a second fluorine atom to the 19 position of the molecule yields 19,19-difluoroandrost-4-ene-3,6,17-trione.
Applications De Recherche Scientifique
19,19-Difluoroandrost-4-ene-3,6,17-trione has been used extensively in scientific research to investigate the role of estrogen in various physiological processes. For example, it has been used to study the effects of estrogen on bone metabolism, cardiovascular function, and cognitive function. 19,19-Difluoroandrost-4-ene-3,6,17-trione has also been used to investigate the mechanisms underlying the development of estrogen-dependent cancers, such as breast cancer.
Propriétés
Numéro CAS |
147900-24-1 |
|---|---|
Nom du produit |
19,19-Difluoroandrost-4-ene-3,6,17-trione |
Formule moléculaire |
C19H22F2O3 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(8S,9S,10S,13S,14S)-10-(difluoromethyl)-13-methyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6,17-trione |
InChI |
InChI=1S/C19H22F2O3/c1-18-6-5-13-11(12(18)2-3-16(18)24)9-15(23)14-8-10(22)4-7-19(13,14)17(20)21/h8,11-13,17H,2-7,9H2,1H3/t11-,12-,13-,18-,19-/m0/s1 |
Clé InChI |
RPFWDTPXBAMNKL-JDNLJYLZSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=CC(=O)CC[C@]34C(F)F |
SMILES |
CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CCC34C(F)F |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CCC34C(F)F |
Synonymes |
19,19-difluoro-AT 19,19-difluoroandrost-4-ene-3,6,17-trione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)
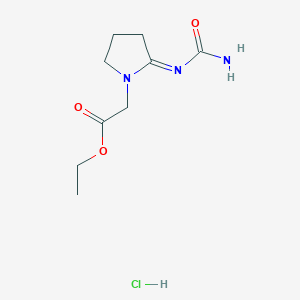
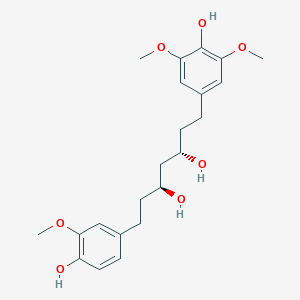
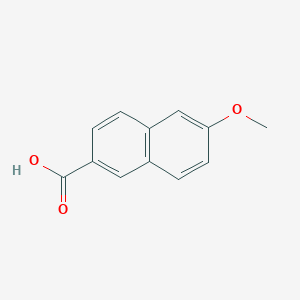
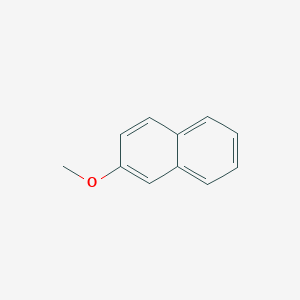
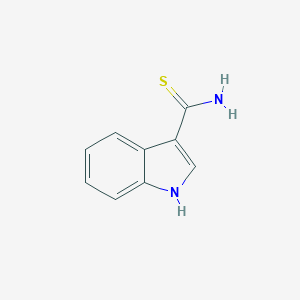
![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)
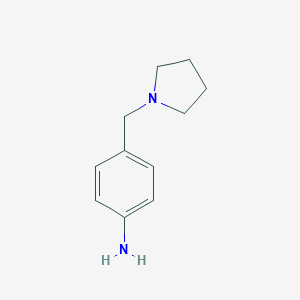
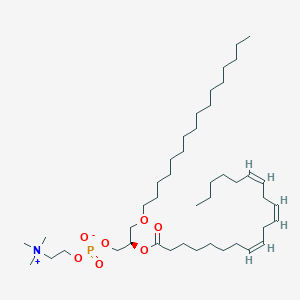
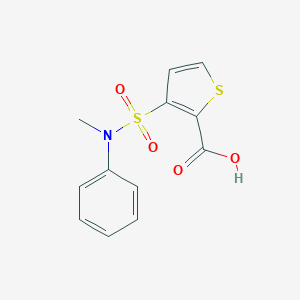
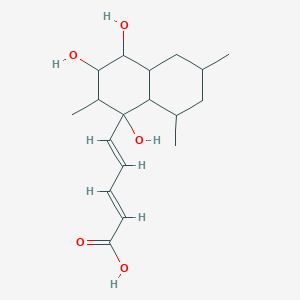
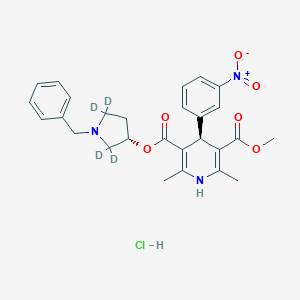
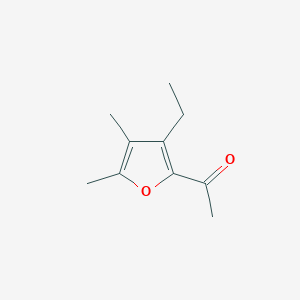
![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)